1-Methyl-4-nitroimidazole
Overview
Description
1-Methyl-4-nitroimidazole is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. The compound is of interest due to its potential applications in various fields, including medicine and chemistry.
Synthesis Analysis
The synthesis of 1-Methyl-4-nitroimidazole and its derivatives has been explored through various methods. For instance, a microwave-assisted synthesis starting from imidazole has been reported, which is a notable advancement in the synthesis process . Another study describes the preparation of 5-Chloro-1-methyl-4-nitroimidazole through a four-step reaction starting from diethyl ethaneioate, with improvements such as using a methylamine aqueous solution instead of gas . Additionally, various 1-alkyl-2-methyl-4-nitroimidazoles have been synthesized using a solid-liquid phase-transfer catalytic method, with most compounds yielding over 80% .
Molecular Structure Analysis
The molecular structure of 1-Methyl-4-nitroimidazole derivatives has been analyzed through different techniques. For example, two similar 4-nitroimidazole derivatives were found to crystallize with two molecules in the asymmetric unit, with the nitro group's orientation differing based on the nature of the 2'-substituents . N-substituted 2-methyl-4-/5-nitroimidazole derivatives have been characterized by IR spectroscopy, 1H-NMR spectroscopy, and ESI-MS mass spectrometry, with their formation supported by single-crystal X-ray structure analysis .
Chemical Reactions Analysis
1-Methyl-4-nitroimidazole can undergo various chemical reactions. For instance, the reaction of 1-methyl-4-nitro-5-chlorimidazole with phenols, naphthols, and 8-hydroxyquinoline has led to the formation of several 1-methyl-4-nitro-5-aryl(heteryl)oxyimidazoles . The reactivity of these compounds suggests potential for further chemical modifications and applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Methyl-4-nitroimidazole derivatives have been studied to some extent. The toxicity and mutagenicity of 1-Methyl-2-nitrosoimidazole, a reduction product of 1-methyl-2-nitroimidazole, have been evaluated, showing significant cytotoxicity towards Chinese hamster ovary cells and mutagenicity towards Salmonella typhimurium . The biological activities of 1-alkyl-2-methyl-4-nitroimidazoles have also been preliminarily tested, revealing anti-inflammatory, antibacterial, analgesic, sedative, and anticerebral anoxia activities .
Scientific Research Applications
1. NMR Chemical Shift and Methylation Studies
1-Methyl-4-nitroimidazole, along with its derivatives, has been studied for its unique electronic structures and low reduction potentials. Using techniques like dynamic nuclear polarization-enhanced solid-state NMR and density functional theory, researchers have examined the chemical shifts of 1-methyl-4-nitroimidazole. These studies contribute to understanding the structure-activity relationships of nitroimidazole compounds, especially in the context of their use as active pharmaceutical ingredients (Backler et al., 2020).
2. Electrochemistry in Therapeutic Applications
Investigations into the electrochemistry of 1-methyl-4-nitroimidazole have revealed its potential as a therapeutic agent. In particular, its role as a radiosensitizer in cancer treatment and its enzymatic reduction leading to radical intermediates have been studied. This research sheds light on the molecular mechanisms underlying its therapeutic effects (Avagyan & Smith, 2013).
3. Antimicrobial and Antibacterial Activities
The antimicrobial properties of 1-methyl-4-nitroimidazole derivatives have been extensively researched. These compounds have shown strong antibacterial activities against various bacterial strains, highlighting their potential in developing new antimicrobial chemotherapeutics (Li et al., 2012).
4. Application in HIV Treatment
1-Methyl-4-nitroimidazole derivatives have been explored as potential non-nucleoside reverse transcriptase inhibitors for HIV treatment. Structural modifications in these compounds have led to increased activity against HIV-1, suggesting their potential use in anti-AIDS regimens (De Martino et al., 2005).
5. Tuberculosis Inhibition
Studies have shown that certain derivatives of 1-methyl-4-nitroimidazole have inhibitory effects against Mycobacterium tuberculosis. These findings indicate the potential of these compounds in treating tuberculosis (Jedrysiak & Suwiński, 2008).
6. Radiosensitization in Tumor Therapy
Research on the decomposition of 1-methyl-4-nitroimidazole by low-energy electrons suggests its role in developing radiosensitizers for tumor radiation therapy. The methylation of nitroimidazole compounds has been found to significantly influence their reactivity and potential as radiosensitizers (Tanzer et al., 2015).
7. Cancer and DNA Affinity Studies
Derivatives of 1-methyl-4-nitroimidazole have been synthesized and tested for their anticancer activities, particularly against human colon cancer cell lines. These studies also examine their affinity towards nucleic acids, contributing to our understanding of their mechanism in cancer therapy (Mushtaque et al., 2019).
Safety And Hazards
Safety measures for handling 1-Methyl-4-nitroimidazole include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Future Directions
Nitroimidazole represents one of the most essential and unique scaffolds in drug discovery since its discovery in the 1950s . The nitroimidazole scaffold has again been given two life-saving drugs (Delamanid and Pretomanid) used to treat MDR (multi-drug resistant) tuberculosis . This suggests that 1-Methyl-4-nitroimidazole and its derivatives have potential for future drug development.
properties
IUPAC Name |
1-methyl-4-nitroimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-6-2-4(5-3-6)7(8)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCOLDQJZRZQMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184425 | |
Record name | Imidazole, 1-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-nitroimidazole | |
CAS RN |
3034-41-1 | |
Record name | 1-Methyl-4-nitroimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3034-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-4-nitro-1H-imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazole, 1-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-4-nitroimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-METHYL-4-NITRO-1H-IMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z31100A55O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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